REACTION_CXSMILES
|
C(O)(=O)C.[CH3:5][O:6][C:7]1[CH:19]=[C:18]([N+:20]([O-])=O)[CH:17]=[CH:16][C:8]=1[O:9][C:10]1[N:15]=[CH:14][CH:13]=[CH:12][N:11]=1>O.CCO.[Fe]>[CH3:5][O:6][C:7]1[CH:19]=[C:18]([CH:17]=[CH:16][C:8]=1[O:9][C:10]1[N:11]=[CH:12][CH:13]=[CH:14][N:15]=1)[NH2:20] |f:2.3|
|
Name
|
2-(2-methoxy-4-nitrophenoxy)pyrimidine
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(OC2=NC=CC=N2)C=CC(=C1)[N+](=O)[O-]
|
Name
|
water EtOH
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O.CCO
|
Name
|
|
Quantity
|
61 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
248 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of EtOH
|
Type
|
EXTRACTION
|
Details
|
was extracted with AcOEt
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(N)C=CC1OC1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.89 mmol | |
AMOUNT: MASS | 193 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |